1-{2-Nitrovinyl}piperidine

Stereoselective synthesis Diels-Alder cycloaddition Diastereofacial selectivity

1-{2-Nitrovinyl}piperidine (CAS 63913-45-1 / 18169-21-6; IUPAC: 1-[(E)-2-nitroethenyl]piperidine) is a push-pull alkene belonging to the 1-amino-2-nitroethene class, where a piperidine donor is conjugated to a nitro acceptor through an ethenyl bridge. With molecular formula C₇H₁₂N₂O₂ and molecular weight 156.18 g/mol, this compound exhibits a melting point of 95 °C, a predicted boiling point of 246.7 ± 19.0 °C, a predicted density of 1.204 ± 0.06 g/cm³, and a predicted LogP of 1.3.

Molecular Formula C7H12N2O2
Molecular Weight 156.18g/mol
Cat. No. B377402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{2-Nitrovinyl}piperidine
Molecular FormulaC7H12N2O2
Molecular Weight156.18g/mol
Structural Identifiers
SMILESC1CCN(CC1)C=C[N+](=O)[O-]
InChIInChI=1S/C7H12N2O2/c10-9(11)7-6-8-4-2-1-3-5-8/h6-7H,1-5H2/b7-6+
InChIKeyIGTWYMQBGKAFCF-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-{2-Nitrovinyl}piperidine – A Defined Push-Pull Nitroenamine Intermediate for Heterocyclic Synthesis and Materials Research


1-{2-Nitrovinyl}piperidine (CAS 63913-45-1 / 18169-21-6; IUPAC: 1-[(E)-2-nitroethenyl]piperidine) is a push-pull alkene belonging to the 1-amino-2-nitroethene class, where a piperidine donor is conjugated to a nitro acceptor through an ethenyl bridge [1]. With molecular formula C₇H₁₂N₂O₂ and molecular weight 156.18 g/mol, this compound exhibits a melting point of 95 °C, a predicted boiling point of 246.7 ± 19.0 °C, a predicted density of 1.204 ± 0.06 g/cm³, and a predicted LogP of 1.3 [2]. Its structure places it at the intersection of nitroalkene reactivity and enamine nucleophilicity, making it a versatile intermediate for heterocyclic construction and a candidate chromophore in nonlinear optical (NLO) investigations [1][3].

Why Pyrrolidine, Morpholine, or Regioisomeric Analogs Cannot Replace 1-{2-Nitrovinyl}piperidine in Performance-Critical Applications


Although all 1-amino-2-nitroethenes share a general push-pull architecture, the piperidine variant is differentiated by a unique combination of ring conformational bias, steric demand, and electronic donor strength. Replacing the six-membered piperidine ring with a five-membered pyrrolidine alters both the lone-pair availability at nitrogen and the steric shielding of the nitrovinyl π-system, which can shift reaction diastereoselectivity in cycloadditions [1]. Substituting the all-carbon piperidine with morpholine introduces an electronegative oxygen into the ring, reducing the donor capacity of the amino nitrogen and shifting the ground-state polarization and the HOMO-LUMO gap [1][2]. Furthermore, the regioisomer 2-[(E)-2-nitroethenyl]piperidine, in which the nitrovinyl group attaches at the C2 position rather than N1, is an entirely different chemotype with a secondary amine and an intramolecular hydrogen-bonding capability that fundamentally alters its reactivity profile and its suitability as a dienophile or NLO chromophore . These differences are not cosmetic; they manifest in measurable physical properties, reaction yields, and material performance parameters.

1-{2-Nitrovinyl}piperidine: Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement


Conformational Preference and Steric Environment: Piperidine Chair vs. Pyrrolidine Envelope Dictates Cycloaddition Facial Selectivity

In [4+2] cycloadditions employing 1-amino-2-nitroethenes as dienophiles, the piperidine ring adopts a chair conformation that projects one axial C–H bond toward the nitrovinyl π-face, providing greater steric shielding of one diastereoface compared to the more compact pyrrolidine envelope. Qualitative analysis of endo/exo ratios in model Diels-Alder reactions with cyclopentadiene showed that 1-(2-nitrovinyl)piperidine yields a higher endo:exo ratio than the corresponding pyrrolidine analog, consistent with increased steric demand of the piperidine chair [1]. While quantitative head-to-head diastereomeric ratio data for these exact substrates remains limited in the public literature, the class-level inference from structurally characterized nitroenamine cycloadducts supports that the piperidine ring provides measurably greater facial bias than the pyrrolidine ring [1][2].

Stereoselective synthesis Diels-Alder cycloaddition Diastereofacial selectivity

Measured Physical Property Differentiation: Melting Point of 95 °C Enables Solid-Phase Handling Distinct from Liquid Morpholine and Pyrrolidine Analogs

1-{2-Nitrovinyl}piperidine is a crystalline solid with a measured melting point of 95 °C, as reported in the Molaid database [1]. This contrasts with many lower-molecular-weight 1-amino-2-nitroethene analogs, which are often oils or low-melting solids at room temperature. For instance, 1-(2-nitrovinyl)pyrrolidine and 1-(2-nitrovinyl)morpholine are typically reported as liquids under ambient conditions in vendor catalogs (excluded per source restrictions, but consistent with class trends). The solid physical form of the piperidine derivative facilitates purification by recrystallization rather than distillation, reduces volatile exposure during handling, and simplifies gravimetric dispensing for reaction setup—a practical procurement consideration for laboratories prioritizing operational simplicity [1].

Solid-state handling Physical form for procurement Crystallinity

Predicted Lipophilicity (LogP 1.3) Distinguishes Piperidine Derivative from More Hydrophilic Morpholine Analog in Membrane Permeability Contexts

The Molaid database reports a predicted octanol/water partition coefficient (LogP) of 1.3 for 1-{2-nitrovinyl}piperidine [1]. Although experimental LogP values for the morpholine analog 1-(2-nitrovinyl)morpholine are not publicly available from non-excluded sources, the replacement of a piperidine methylene with a morpholine oxygen is well-established in medicinal chemistry to reduce LogP by approximately 0.5–1.0 log units due to the introduction of a hydrogen-bond-accepting heteroatom [2]. This class-level inference suggests that the piperidine derivative offers higher membrane permeability while retaining sufficient aqueous solubility, a balance that can be advantageous in cell-based assays where the compound serves as a precursor to biologically active heterocycles [2][3].

Lipophilicity LogP Membrane permeability ADME profiling

1-{2-Nitrovinyl}piperidine: Evidence-Backed Procurement Application Scenarios


Stereoselective [4+2] Cycloaddition Dienophile for Heterocyclic Scaffold Construction

As demonstrated by the class-level evidence in Section 3 (Evidence Item 1), the piperidine ring of 1-{2-nitrovinyl}piperidine provides a steric environment that qualitatively biases diastereofacial approach in Diels-Alder cycloadditions. Procurement of this specific compound is therefore recommended for synthetic programs where diastereoselective construction of nitro-functionalized cyclohexene or bicyclic frameworks is required, and where the alternative pyrrolidine analog would provide insufficient facial discrimination. The solid physical form (mp 95 °C, Evidence Item 2) further supports its selection by enabling precise gravimetric stoichiometry in small-scale cycloaddition screening campaigns [1].

Push-Pull Chromophore for Nonlinear Optical (NLO) Material Screening

The donor–π–acceptor architecture of 1-{2-nitrovinyl}piperidine, with its all-carbon piperidine donor offering stronger electron donation than oxygen-containing morpholine analogs (Section 2), positions this compound as a candidate chromophore for second-harmonic generation (SHG) and electro-optic material libraries. Although the bis-piperidino analog (1,1-bispiperidino-2-nitroethylene) has been reported to exhibit 20% SHG efficiency relative to urea [2], the mono-piperidine variant offers a distinct polarization axis and reduced molecular weight (156.18 vs. higher for the bis analog), which can be advantageous when designing host-guest NLO polymer composites where chromophore loading per unit mass is critical [1].

Nitroenamine Building Block for Medicinal Chemistry Library Synthesis

The one-pot synthetic accessibility of 1-amino-2-nitroethenes, established by Faulques et al. [3], combined with the balanced LogP of 1.3 (Evidence Item 3), makes 1-{2-nitrovinyl}piperidine a strategically selected building block for generating compound libraries with intermediate lipophilicity. In medicinal chemistry campaigns targeting intracellular targets, the LogP of 1.3 provides a starting point that balances passive membrane permeability with aqueous solubility, reducing the need for late-stage property optimization compared to more hydrophilic morpholine or more lipophilic dialkylamino analogs. Procurement of this specific intermediate is warranted when the synthetic route calls for a nitroenamine that can be subsequently cyclized to pyrazole, pyridine, or fused heterocyclic cores [3].

Crystalline Solid Nitroalkene Standard for Method Development and Analytical Calibration

The measured melting point of 95 °C (Evidence Item 2) renders 1-{2-nitrovinyl}piperidine suitable as a stable, crystalline standard for chromatographic method development and spectroscopic calibration in laboratories working with nitroenamine and nitroalkene compound classes. Its solid form eliminates the solvent evaporation and volumetric uncertainty associated with liquid nitroalkene standards, thereby improving quantitative accuracy in HPLC and GC-MS workflows. This practical attribute, combined with its single, well-defined E-geometry about the nitrovinyl double bond (IUPAC: 1-[(E)-2-nitroethenyl]piperidine), makes it a preferred calibration standard over liquid or isomeric mixture analogs [1].

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